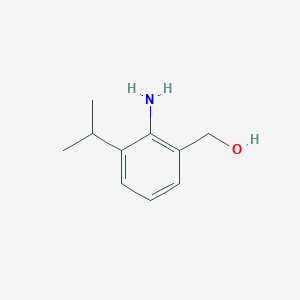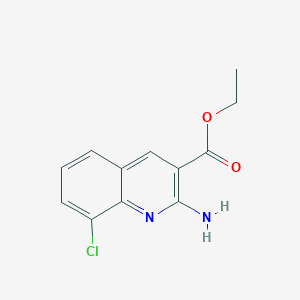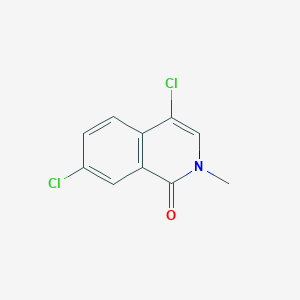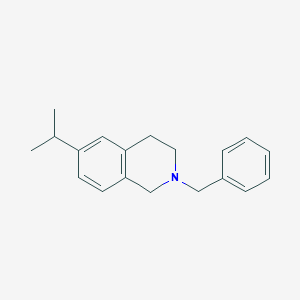
(2-Amino-3-isopropylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-3-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO It features a phenyl ring substituted with an amino group at the second position, an isopropyl group at the third position, and a methanol group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-isopropylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-3-isopropylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of (3-Isopropylphenyl)methanol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogenation reactors. The choice of catalyst, reaction temperature, and pressure are optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Amino-3-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Amino-3-isopropylphenyl)aldehyde or (2-Amino-3-isopropylphenyl)carboxylic acid.
Reduction: Formation of (2-Amino-3-isopropylphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(2-Amino-3-isopropylphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2-Amino-3-isopropylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2-Amino-3-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(2-Amino-4-isopropylphenyl)methanol: Isomer with the isopropyl group at the fourth position.
(2-Amino-3-isopropylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-Amino-3-isopropylphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
(2-amino-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
InChI 键 |
ZWNNCQRUINNQSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=C1N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)




![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)






